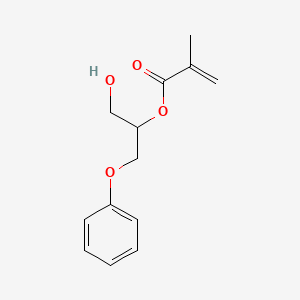
1-Hydroxy-3-phenoxypropan-2-yl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-3-phenoxypropan-2-yl 2-methylprop-2-enoate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is an ester derivative of acrylic acid and is characterized by its unique molecular structure, which includes a phenoxy group and a hydroxypropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3-phenoxypropan-2-yl 2-methylprop-2-enoate typically involves the esterification of acrylic acid with 1-hydroxy-3-phenoxypropan-2-ol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of acrylic acid and 1-hydroxy-3-phenoxypropan-2-ol to the reactor, along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-3-phenoxypropan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-3-phenoxypropan-2-yl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of drug delivery systems and controlled release formulations.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance
Wirkmechanismus
The mechanism of action of 1-Hydroxy-3-phenoxypropan-2-yl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways:
Polymerization: The compound can undergo free radical polymerization, forming cross-linked polymer networks.
Drug Delivery: In drug delivery systems, it acts as a carrier molecule, facilitating the controlled release of therapeutic agents.
Adhesion: The phenoxy and hydroxy groups enhance its adhesive properties by forming strong intermolecular interactions with substrates
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-3-phenoxypropyl acrylate
- Hydroxyethyl methacrylate (HEMA)
- 2-Hydroxyethyl acrylate
Comparison
1-Hydroxy-3-phenoxypropan-2-yl 2-methylprop-2-enoate is unique due to its combination of a phenoxy group and a hydroxypropyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced adhesive properties and chemical resistance, making it suitable for specialized applications in coatings, adhesives, and drug delivery systems .
Eigenschaften
CAS-Nummer |
88189-67-7 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
(1-hydroxy-3-phenoxypropan-2-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-10(2)13(15)17-12(8-14)9-16-11-6-4-3-5-7-11/h3-7,12,14H,1,8-9H2,2H3 |
InChI-Schlüssel |
DMLSPVIUHNJSME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC(CO)COC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



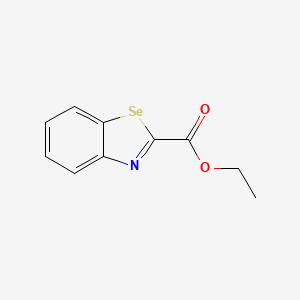
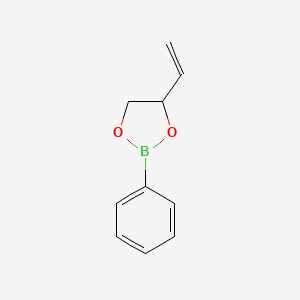

![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)
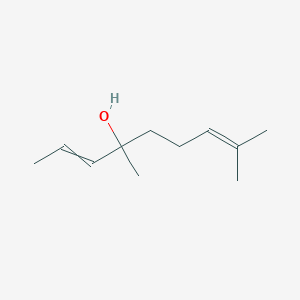
![Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester](/img/structure/B14390239.png)
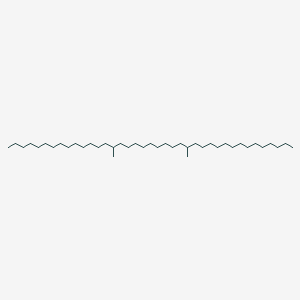

![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one](/img/structure/B14390279.png)

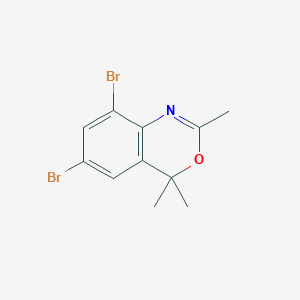
![Decahydro-6,10-methanopyrido[1,2-a]azepine](/img/structure/B14390291.png)
